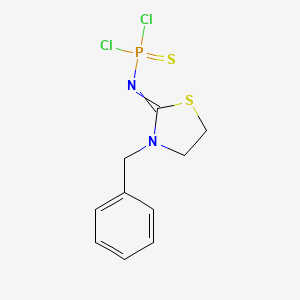
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a chlorine atom and a methylene-oxopropyl group. This compound is part of the naphthoquinone family, known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methylene-oxopropyl group. The reaction conditions often require the use of solvents like diethyl ether and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
科学的研究の応用
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions that affect cellular processes. The molecular targets and pathways involved include enzymes and proteins that are crucial for cellular metabolism and signaling .
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-chloro-3-[[2-(diethylamino)ethyl]amino]-: Used in various synthetic applications.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
778624-47-8 |
|---|---|
分子式 |
C14H9ClO3 |
分子量 |
260.67 g/mol |
IUPAC名 |
2-chloro-3-(3-oxobut-1-en-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H9ClO3/c1-7(8(2)16)11-12(15)14(18)10-6-4-3-5-9(10)13(11)17/h3-6H,1H2,2H3 |
InChIキー |
HQLALQXHTVEAKS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)



![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)

![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)

